molecular formula C11H20BrNO3 B13516839 Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

Cat. No.: B13516839
M. Wt: 294.19 g/mol
InChI Key: GMZJDVXXELYUIS-QMMMGPOBSA-N
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Description

Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate: is an organic compound used in various scientific research applications. It is a carbamate derivative of tert-butyl alcohol, containing a bromo substituent at the 2-position of the oxo-hexan-3-yl side chain. This compound is often used as a reagent in organic synthesis and has a wide range of applications in medicinal chemistry, biochemistry, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate involves the reaction of tert-butyl carbamate with (3s)-1-bromo-2-oxohexan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove the dicyclohexylurea byproduct. The intermediate is then treated with triethylamine and chloroform to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo substituent in tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The carbonyl group in the oxo-hexan-3-yl side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethylformamide or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Formation of substituted carbamates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry: Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is used as a reagent in organic synthesis, particularly in the synthesis of bromoalkyl derivatives and other biologically active compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. It is used in the synthesis of various pharmacologically active molecules.

Industry: In the material sciences, this compound is used in the synthesis of polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate involves its ability to form covalent bonds with nucleophilic sites in target molecules. The bromo substituent acts as a leaving group, allowing the carbamate to react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it useful in modifying proteins and other biomolecules.

Comparison with Similar Compounds

    Tert-butyl n-[(3s)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate: Similar structure with a methyl group at the 5-position.

    Tert-butyl carbamate: A simpler structure without the bromo and oxo substituents.

    Rac-tert-butyl n-[(1r,3s)-3-aminocyclopentyl]carbamate hydrochloride: Contains a cyclopentyl ring instead of the hexan-3-yl side chain.

Uniqueness: Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is unique due to its specific bromo and oxo substituents, which provide distinct reactivity patterns and applications in various fields of research and industry.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate

InChI

InChI=1S/C11H20BrNO3/c1-5-6-8(9(14)7-12)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1

InChI Key

GMZJDVXXELYUIS-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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